molecular formula C24H23N3O4S2 B6479107 N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1261019-30-0

N-(3,5-dimethoxyphenyl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6479107
CAS No.: 1261019-30-0
M. Wt: 481.6 g/mol
InChI Key: DUSCSSSVIZKJAT-UHFFFAOYSA-N
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Description

N-(3,5-Dimethoxyphenyl)-2-{[3-(3,5-Dimethylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thienopyrimidinone derivative featuring a sulfanyl acetamide side chain. The core structure includes a fused thiophene-pyrimidinone ring system substituted at position 3 with a 3,5-dimethylphenyl group and at position 2 with a sulfanyl-linked acetamide moiety bearing a 3,5-dimethoxyphenyl substituent.

Properties

IUPAC Name

N-(3,5-dimethoxyphenyl)-2-[3-(3,5-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O4S2/c1-14-7-15(2)9-17(8-14)27-23(29)22-20(5-6-32-22)26-24(27)33-13-21(28)25-16-10-18(30-3)12-19(11-16)31-4/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUSCSSSVIZKJAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Modifications and Substituent Variations

The table below highlights key structural differences between the target compound and its analogs:

Compound Name (Core Structure) R1 (Acetamide Substituent) R2 (Pyrimidine Substituent) Molecular Weight (Da) Melting Point (°C) Notable Properties/Activity Reference
Target Compound (Thieno[3,2-d]pyrimidinone) 3,5-Dimethoxyphenyl 3,5-Dimethylphenyl ~496.56* Not reported High lipophilicity (methyl/methoxy)
2-{[3-(3,5-Difluorophenyl)-4-oxo...}acetamide (Analog 1) 2,5-Dimethoxyphenyl 3,5-Difluorophenyl ~502.50 Not reported Enhanced electronegativity (F)
N-(3,5-Dimethoxyphenyl)-2-({5-[(4-ethylphenyl)sulfonyl]-...}acetamide (Analog 2) 3,5-Dimethoxyphenyl 4-Ethylphenylsulfonyl ~584.69 Not reported Increased steric bulk (sulfonyl)
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide (Analog 3) 2,3-Dichlorophenyl 4-Methyl 344.21 230 Chlorine-enhanced bioactivity
2-[[3-(3,5-Dimethylphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide (Analog 4) 4-Ethoxyphenyl 3,5-Dimethylphenyl ~533.63 Not reported Extended aromatic system (indole)

*Molecular weight calculated based on empirical formula.

Key Observations

Core Flexibility vs. Rigidity: The target compound and Analog 1 share the thieno[3,2-d]pyrimidinone core, which offers planar rigidity for target binding.

Substituent Effects :

  • Electron-Withdrawing Groups : Analog 1’s 3,5-difluorophenyl group may improve binding affinity via halogen bonding, whereas the dichlorophenyl group in Analog 5 could enhance cytotoxicity but increase metabolic instability .
  • Methoxy vs. Ethoxy : The 3,5-dimethoxyphenyl group (target) and 4-ethoxyphenyl (Analog 4) differ in steric and solubility profiles; methoxy groups improve solubility, while ethoxy may prolong half-life .

Sulfonyl vs.

Biological Implications :

  • Chlorine substituents (Analog 5) correlate with antimicrobial or kinase-inhibitory activity in literature, though explicit data is lacking here .
  • Fluorinated analogs (e.g., Analog 1) are often explored for CNS penetration due to increased lipophilicity and blood-brain barrier permeability .

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